2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid
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Overview
Description
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a pyridine ring with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale cyclocondensation reactions and oxidation processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of cyclopentenopyridine analogues to cyclopenta[b]pyridin-5-one analogues.
Substitution: Potential for nucleophilic substitution reactions due to the presence of the methoxy group.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is not fully elucidated. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the methoxy group and the fused ring system may facilitate binding to specific sites, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid .
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Uniqueness
2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biological Activity
2-Methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid (CAS No. 1211532-20-5) is a heterocyclic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO3, with a molecular weight of 193.2 g/mol. The compound features a unique fused ring system combining cyclopentane and pyridine structures, which contributes to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1211532-20-5 |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
Purity | 95% |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that this compound reduces cell viability effectively. For instance, when tested at a concentration of 100 µM for 24 hours, it demonstrated a notable cytotoxic effect compared to standard chemotherapeutic agents like cisplatin .
Case Study:
In one experiment, the compound was evaluated against various cancer cell lines, showing structure-dependent anticancer activity. The results indicated that modifications in the chemical structure could enhance its efficacy against specific cancer types.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It was tested against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited significant inhibitory effects on these pathogens, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets like enzymes or receptors involved in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar heterocyclic compounds is essential:
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Moderate | Significant |
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Low | Moderate |
This table illustrates that while some derivatives exhibit varying levels of activity, this compound stands out due to its robust biological profile.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-5-3-6-2-4-7(10(12)13)9(6)11-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
InChI Key |
LNQCDKZIQLOEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CCC2C(=O)O)C=C1 |
Origin of Product |
United States |
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